2,3,4,5,6-Pentachlorobiphenyl

説明

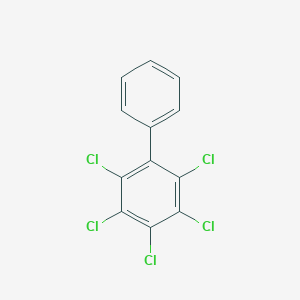

2,3,4,5,6-Pentachlorobiphenyl (PCB) is a type of polychlorinated biphenyl (PCB) that is composed of five chlorine atoms attached to two phenyl rings. PCBs are a group of organic compounds that have been used in a wide range of industrial applications, including as a dielectric fluid in electrical equipment, as a flame retardant and as a plasticizer. They have also been used as a flame retardant in paints, sealants, adhesives, and plastics. PCBs have been banned in many countries due to their potential toxicity and environmental persistence.

科学的研究の応用

発達神経毒性研究

“2,2’,3,5’,6-Pentachlorobiphenyl (PCB-95)”は、環境的に関連するキラルなPCBコングナーであり、発達中の脳を標的にする発達神経毒性物質(DNT)として作用することが示されています . ゼブラフィッシュ幼生の発達中の脳に対するエナンチオ選択的な毒性効果を理解するために、研究で使用されています .

抗酸化遺伝子発現研究

PCB-95に曝露されたゼブラフィッシュ胚を含む研究では、Cu / Zn-SOD、Mn-SOD、GPxなどの抗酸化タンパク質の遺伝子発現が分析されました . これは、観察された神経毒性のメカニズム的根拠を理解するのに役立ちます .

環境リスク評価

PCB-95への曝露は、発達中のゼブラフィッシュ幼生における発達神経毒性に寄与し、環境におけるPCB-95のエナンチオ選択的な富化に関連するリスクを与える可能性があります . これは、PCB-95がもたらす環境リスクを評価する上で重要です。

代謝研究

PCB-95は、シトクロムP450酵素によって神経毒性代謝物に代謝される可能性があります . トランスジェニックマウスモデルにおけるPCB-95の配置に関する研究は、PCB-95の代謝が神経毒性結果にどのように影響するかを理解するのに役立ちます .

アトロプ選択的配置研究

PCB-95とその代謝物の異なるタイプのマウスにおけるアトロプ選択的配置の研究は、PCB代謝の役割を特徴付けるためのこれらのトランスジェニックマウスモデルの有用性を示しています。 PCB神経毒性 .

組織分布研究

トランスジェニックマウスモデルでは、PCB-95レベルは脂肪組織で最も高く、次に肝臓、脳、血液の順でした . これは、異なる組織におけるPCB-95の分布と蓄積を理解するのに役立ちます。

作用機序

Target of Action

The primary target of 2,3,4,5,6-Pentachlorobiphenyl is the circadian clock . It inhibits the basal and circadian expression of the core circadian component PER1 . This compound also interacts with the Estrogen receptor , which is involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

This compound regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the normal functioning of the circadian rhythm.

Biochemical Pathways

Related compounds such as pcb95 have been shown to interfere with amino acids involved in immune regulation (phenylalanine and tyrosine), and may be associated with genetic disorders (cysteine, methionine and purine metabolism) .

Result of Action

Related compounds such as pcb118 have been shown to cause thyroid cell dysfunction through the akt/foxo3a/nis signaling pathway .

Action Environment

This compound is a persistent organic pollutant . This means it is resistant to environmental degradation through photolytic, biological, or chemical processes. As such, it can have a significant impact on health and the environment, as it persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains .

生化学分析

Biochemical Properties

2,3,4,5,6-Pentachlorobiphenyl has been found to interact with various biomolecules. For instance, it has been shown to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .

Cellular Effects

In terms of cellular effects, this compound has been found to inhibit cell viability in a concentration- and time-dependent manner . It also influences cell function by altering the expression of key proteins. For example, it has been shown to increase the levels of protein kinase B (Akt), Forkhead box protein O3a (FoxO3a), and decrease the levels of sodium/iodide symporter (NIS) in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One such mechanism involves the Akt/FoxO3a/NIS signaling pathway . The compound increases the levels of Akt and FoxO3a, leading to a decrease in NIS levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, higher concentrations of the compound have been found to inhibit cell viability over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For example, in a study where pregnant mice were exposed to the compound, implantation failures were observed at certain dosages .

Metabolic Pathways

The metabolic pathways of this compound involve various enzymes and cofactors. For instance, it has been found to be metabolized into 4′-hydroxy-2,2′,3,5′,6-pentachlorobiphenyl (4′-OH-PCB95) in whole poplar plants .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to accumulate in adipose tissue, serum, and milk in mammals .

特性

IUPAC Name |

1,2,3,4,5-pentachloro-6-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMPTLAAIUQMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864820 | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18259-05-7, 25429-29-2 | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18259-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025429292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112AB9M1UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。